N-(1H-indol-5-yl)-2-thiophenesulfonamide
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Overview
Description
N-(1H-indol-5-yl)-2-thiophenesulfonamide is a compound that combines the structural features of both indole and thiophene. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The sulfonamide group (-SO2NH2) is attached to the thiophene ring, making this compound a sulfonamide derivative. This unique combination of structures imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-thiophenesulfonamide typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized using methods like the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Sulfonamide Formation: The final step involves the sulfonation of the thiophene ring followed by the coupling of the indole derivative to form this compound. This can be achieved using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity indole and thiophene derivatives.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-2-thiophenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)thiophene-2-sulfonamide: Similar structure but with the indole nitrogen at a different position.
N-(1H-indol-5-yl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of thiophene.
N-(1H-indol-5-yl)furan-2-sulfonamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-(1H-indol-5-yl)-2-thiophenesulfonamide is unique due to the combination of indole and thiophene rings, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1H-indol-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-18(16,12-2-1-7-17-12)14-10-3-4-11-9(8-10)5-6-13-11/h1-8,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJFUFUOIJGMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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